(R)-1-(2-Fluorophenyl)propan-1-amine
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Overview
Description
®-1-(2-Fluorophenyl)propan-1-amine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Fluorophenyl)propan-1-amine may involve more efficient and scalable methods, such as catalytic hydrogenation or continuous flow processes, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-1-(2-Fluorophenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors or enzymes, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Chlorophenyl)propan-1-amine
- ®-1-(2-Bromophenyl)propan-1-amine
- ®-1-(2-Methylphenyl)propan-1-amine
Uniqueness
Compared to its analogs, ®-1-(2-Fluorophenyl)propan-1-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly impact the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1168139-58-9 |
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Molecular Formula |
C9H12FN |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1R)-1-(2-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |
InChI Key |
CQTLDYYIWIOAAV-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1F)N |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
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